1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide
Description
1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide derivative featuring a dual-tail structural strategy. The core pyrazole ring (1,3-dimethyl substitution) is linked to a sulfonamide group at position 4, which is further connected to a phenyl ring substituted with a thiazol-2-yl sulfamoyl moiety. This compound combines a pyrazole scaffold, known for its pharmacological versatility, with sulfonamide and thiazole functionalities, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1,3-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S3/c1-10-13(9-19(2)16-10)26(22,23)17-11-3-5-12(6-4-11)25(20,21)18-14-15-7-8-24-14/h3-9,17H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDUDVGMBKIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring and the sulfonamide group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide exhibit promising anticancer properties. For instance, derivatives have shown significant inhibition of cancer cell lines, with some achieving IC50 values as low as 0.041 µM against lung carcinoma cells (A549). A study reported that certain thiazolidinone derivatives, structurally related to this compound, demonstrated multi-target kinase inhibition, suggesting potential for cancer therapy .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, with derivatives demonstrating up to 85% inhibition of pro-inflammatory cytokines such as TNF-α at concentrations as low as 10 µM. This activity surpasses that of standard anti-inflammatory drugs like dexamethasone. The following table summarizes the comparative anti-inflammatory effects of selected compounds:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative A | 85% (10 µM) | 93% (10 µM) |
| Pyrazole Derivative B | 61% (10 µM) | 76% (10 µM) |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The presence of the thiazole ring is particularly relevant as thiazole-containing compounds are known for their broad-spectrum antimicrobial activities .
Enzyme Inhibition Studies
In biochemical assays, this compound has been utilized to study enzyme interactions. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms. For example, it has been shown to inhibit acetylcholinesterase activity in vitro, suggesting potential applications in neurodegenerative disease research .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Researchers are exploring modifications to enhance its potency and selectivity against specific biological targets. The sulfonamide group allows for further derivatization, which can lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
Material Science
In addition to its biological applications, this compound is being investigated for its potential use in material science. Its unique chemical properties may allow it to function as a catalyst or additive in various industrial processes .
Synthesis Optimization
The synthesis of this compound involves multiple steps that can be optimized for industrial production. Techniques such as continuous flow reactors and advanced purification methods are being explored to enhance yield and reduce costs associated with large-scale production .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The thiazole and pyrazole rings may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine vs. Thiazole Substituents
Compounds featuring a pyridin-2-yl sulfamoyl phenyl group, such as 3-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (, Yield: 88%, mp > 280°C), share structural similarities but differ in the heterocyclic substituent. Replacing pyridine with thiazol-2-yl (as in the target compound) introduces a sulfur atom and alters electronic properties.
Pyrazole-Sulfonamide Derivatives with Varied Tails
- Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) (): Shares the thiazol-2-yl sulfamoyl phenyl group but replaces the pyrazole-sulfonamide with a carbamate. TSPC demonstrated corrosion inhibition properties in steel, highlighting the role of the sulfamoyl-thiazole moiety in metal surface interactions. The target compound’s pyrazole core may offer superior bioactivity in therapeutic contexts compared to carbamate derivatives .
- 1-Benzyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrrole-2-carboxamide (14d) (): Features a pyrrole-carboxamide core instead of pyrazole-sulfonamide. The absence of the pyrazole ring and sulfonamide group in 14d may reduce its apoptotic activity compared to the target compound, as pyrazole derivatives are well-documented in cancer research .
Physicochemical Properties
- Melting Points : Thiazole derivatives (e.g., ’s 9a: mp 135–137°C) generally exhibit lower melting points than pyridine analogues (: mp >280°C), suggesting improved solubility .
- Spectral Data : The target compound’s IR spectrum would show characteristic SO₂ stretches (~1230–1108 cm⁻¹) and NH/NH₂ vibrations (~3200–3300 cm⁻¹), consistent with and .
Biological Activity
1,3-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide is a compound that integrates a pyrazole moiety with a sulfonamide and thiazole group. This unique structure suggests potential biological activities across various therapeutic areas, including anti-inflammatory, antimicrobial, and antidiabetic effects. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Pyrazole : A five-membered ring contributing to biological activity.
- Thiazole : A heterocyclic compound that enhances pharmacological properties.
- Sulfonamide : Known for its role in various therapeutic applications.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, pyrazole-based sulfonamides have shown effectiveness against various bacterial strains, indicating potential as broad-spectrum antibiotics .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Pyrazole Sulfonamide A | Bacterial Inhibition | 10.5 |
| Pyrazole Sulfonamide B | Fungal Inhibition | 15.0 |
Antidiabetic Activity
The compound has also been screened for its antidiabetic properties. In vitro studies revealed that it acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. The IC50 values indicate a strong inhibitory effect compared to standard drugs like acarbose.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | α-Glucosidase Inhibition | 5.2 |
| Acarbose | α-Glucosidase Inhibition | 35.1 |
Neuroprotective Effects
In addition to its antimicrobial and antidiabetic activities, the compound has shown promise in neuroprotection. Studies indicate that pyrazole derivatives can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer's .
Study on Antimicrobial Properties
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrazole sulfonamides against clinical isolates of bacteria. The results indicated that compounds with a thiazole moiety exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to more potent derivatives .
Evaluation of Antidiabetic Properties
Another research project focused on synthesizing and testing new sulfonamide derivatives for their ability to inhibit α-glucosidase. The study found that the incorporation of the thiazole group significantly improved the inhibitory activity compared to analogs without this substitution .
Q & A
Q. Essential Techniques :
- ¹H/¹³C NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on pyrazole) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- Fourier-Transform Infrared (FTIR) : Identifies sulfonamide (-SO₂-NH-) and thiazole ring vibrations .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts during sulfonylation?
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity .
- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalyst Use : Add catalytic DMAP to accelerate sulfonamide bond formation .
- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete conversion .
Advanced: What strategies resolve contradictions in biological activity data across different assays?
Q. Approaches :
- Orthogonal Assays : Validate activity using both cell-based (e.g., antiproliferative assays) and target-specific (e.g., enzyme inhibition) methods .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereochemical discrepancies .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves to account for assay sensitivity variations .
Basic: What initial biological screening assays are recommended for this compound?
Q. Primary Screens :
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorogenic assays for kinases or carbonic anhydrases (common sulfonamide targets) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
Q. SAR Insights :
- Pyrazole Substituents : 1,3-Dimethyl groups enhance metabolic stability compared to unsubstituted analogs .
- Thiazole Modifications : Fluorine or chlorine at the thiazole 4-position improves target selectivity (e.g., kinase inhibition) .
- Sulfonamide Linker : Replacing the phenyl ring with a heteroaromatic group (e.g., pyridine) alters solubility and binding .
Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?
Q. Methods :
- Molecular Docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
- Mutagenesis Studies : Identify critical residues in the target protein’s active site .
Advanced: How can researchers address discrepancies in solubility and bioavailability during preclinical development?
Q. Solutions :
- Salt Formation : Prepare sodium or hydrochloride salts to improve aqueous solubility .
- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) .
- Nanoparticle Formulation : Use liposomal encapsulation to enhance cellular uptake .
Advanced: What computational tools predict metabolic stability and toxicity profiles?
Q. Tools :
- ADMET Prediction : Software like SwissADME or ADMETlab2.0 estimates permeability, CYP450 interactions, and hERG liability .
- Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., using GROMACS) .
Advanced: How can researchers validate off-target effects to improve selectivity?
Q. Validation Workflow :
- Pan-Assay Interference Compounds (PAINS) Filtering : Remove promiscuous binders using PubChem filters .
- Thermal Shift Assays : Confirm target engagement by measuring protein melting temperature shifts .
- Proteome-Wide Profiling : Use affinity pulldown combined with mass spectrometry to identify unintended targets .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?
Q. Applications :
- Isotope-Labeled Synthesis : Introduce ¹³C at the pyrazole methyl groups to track metabolites via LC-MS .
- Stable Isotope Tracing : Use ¹⁵N-thiazole to study nitrogen incorporation in cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
